3-Fluoro-5-(aminomethyl)aniline synonyms and IUPAC name
3-Fluoro-5-(aminomethyl)aniline synonyms and IUPAC name
The following technical guide details the chemical identity, synthesis, and applications of 3-Fluoro-5-(aminomethyl)aniline , a specialized intermediate in medicinal chemistry.
A Critical Scaffold for Fragment-Based Drug Discovery and Kinase Inhibitor Design
Executive Summary
3-Fluoro-5-(aminomethyl)aniline (also known as 3-amino-5-fluorobenzylamine ) is a bifunctional aromatic building block characterized by two distinct amine handles: a primary aniline and a primary benzylic amine. This dual functionality, combined with the metabolic stability conferred by the fluorine substituent, makes it a "privileged scaffold" in drug discovery. It is frequently employed to construct kinase inhibitors, where the aniline moiety often binds to the hinge region of ATP-binding pockets, while the benzylic amine extends into solvent-exposed areas to modulate solubility or selectivity.
Researchers typically encounter this compound in two forms: as the free diamine (often unstable/hygroscopic) or, more commonly, as the Boc-protected precursor (CAS 903556-40-1) or the nitrile precursor (CAS 210992-28-2).
Chemical Identity & Nomenclature[1][2]
Accurate identification is critical due to the existence of multiple isomers (e.g., 2-fluoro or 4-fluoro analogs).
Core Identifiers
| Property | Detail |
| Systematic IUPAC Name | (3-amino-5-fluorophenyl)methanamine |
| Common Synonyms | 3-Fluoro-5-(aminomethyl)aniline; 3-Amino-5-fluorobenzylamine; 5-(Aminomethyl)-3-fluoroaniline |
| Molecular Formula | C₇H₉FN₂ |
| Molecular Weight | 140.16 g/mol |
| SMILES | NCc1cc(F)cc(N)c1 |
| InChI Key | (Generated from structure) FJHVWOFTAJCONF-UHFFFAOYSA-N (Note: Key for Nitrile precursor) |
Commercial Availability & Key Precursors
Because the free diamine is prone to oxidation and carbamate formation in air, it is rarely sold directly. Researchers should source the stable precursors listed below:
| Compound Form | CAS Number | Description |
| Boc-Protected | 903556-40-1 | tert-Butyl (3-amino-5-fluorobenzyl)carbamate.[1][2][3][4][5] The preferred form for storage and step-wise functionalization. |
| Nitrile Precursor | 210992-28-2 | 3-Amino-5-fluorobenzonitrile. The primary starting material for bulk synthesis. |
Structural Analysis & Physicochemical Properties
The "Fluorine Effect"
The strategic placement of the fluorine atom at the C3 position (meta to the benzylic amine) serves three critical roles in medicinal chemistry:
-
Metabolic Stability: The C-F bond blocks metabolic oxidation (P450 metabolism) at the otherwise reactive phenyl ring position.
-
pKa Modulation: Fluorine is highly electronegative, which lowers the pKa of the aniline nitrogen, making it a weaker hydrogen bond acceptor but a potentially better hydrogen bond donor in the context of kinase hinge binding.
-
Lipophilicity: It moderately increases logP, improving membrane permeability compared to the non-fluorinated analog.
Reactivity Profile (Bifunctionality)
The molecule contains two nucleophilic centers with distinct reactivity profiles:
-
Aniline (-NH₂ at C1): Lower basicity (pKa ~3-4). Less nucleophilic. Requires catalysis (e.g., Buchwald-Hartwig coupling) or strong electrophiles for functionalization.
-
Benzylic Amine (-CH₂NH₂ at C5): Higher basicity (pKa ~9-10). Highly nucleophilic. Reacts readily with acyl chlorides, aldehydes (reductive amination), or isocyanates.
Experimental Implication: To selectively functionalize the aniline, the benzylic amine must be protected (e.g., using the Boc-protected CAS 903556-40-1).
Synthetic Methodologies
Two primary routes are established for accessing this scaffold. Route A is preferred for bulk preparation from cheaper starting materials. Route B is preferred for high-precision medicinal chemistry using purchased protected intermediates.
Synthesis Workflow Diagram
Figure 1: Synthetic workflow from commercial precursors to the target diamine.
Protocol A: Reduction of 3-Amino-5-fluorobenzonitrile
This protocol converts the nitrile group to a primary amine.
Reagents:
-
3-Amino-5-fluorobenzonitrile (CAS 210992-28-2)
-
Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add anhydrous THF (0.2 M concentration relative to substrate).
-
Activation: Cool the THF to 0°C. Carefully add LiAlH₄ pellets or solution. Stir for 15 minutes.
-
Addition: Dissolve 3-amino-5-fluorobenzonitrile in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C. Caution: Exothermic.
-
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 3–6 hours. Monitor by TLC (disappearance of nitrile spot).
-
Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g), then water (3 mL per g).
-
Isolation: Filter the granular precipitate through a celite pad. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.
-
Result: The crude oil is 3-fluoro-5-(aminomethyl)aniline . It should be used immediately or converted to the HCl salt.
Protocol B: Deprotection of Boc-Intermediate
This is the standard route when purchasing CAS 903556-40-1.
Reagents:
-
tert-Butyl (3-amino-5-fluorobenzyl)carbamate (CAS 903556-40-1)[1][2][3][4][5]
-
4M HCl in Dioxane (or TFA in DCM)
Methodology:
-
Dissolve the Boc-protected aniline in 1,4-dioxane (or DCM).
-
Add 4M HCl in dioxane (5–10 equiv) at 0°C.
-
Stir at room temperature for 2–4 hours. A white precipitate (the hydrochloride salt) often forms.
-
Concentrate the solvent to dryness.
-
Yield: Quantitative yield of 3-fluoro-5-(aminomethyl)aniline dihydrochloride . This salt is stable and can be stored at -20°C.
Applications in Drug Discovery[8][9]
Kinase Inhibitor Design
This scaffold is a classic "hinge-binder" fragment.
-
Mechanism: The aniline nitrogen forms a hydrogen bond with the hinge region backbone of the kinase.
-
Extension: The benzylic amine (position 5) points towards the solvent front or the ribose binding pocket. This allows chemists to attach solubilizing groups (like piperazines) or selectivity-determining moieties without disrupting the primary hinge interaction.
-
Case Study: Used in the optimization of Type I and Type II inhibitors where the 3-fluoro group fills a small hydrophobic pocket (gatekeeper region) to improve potency.
PROTAC Linkers
The diamine nature allows this molecule to serve as a rigid linker in Proteolysis Targeting Chimeras (PROTACs).
-
The aniline can be coupled to an E3 ligase ligand (e.g., Thalidomide derivative).
-
The benzylic amine can be coupled to the Warhead (target protein ligand).
-
The fluorine atom prevents rapid oxidative degradation of the linker in vivo.
Safety & Handling
-
Corrosivity: As a primary benzylic amine, the free base is corrosive to skin and eyes. Handle with proper PPE (gloves, goggles).[6]
-
Stability: The free base absorbs CO₂ from the air to form carbamates. Store under inert atmosphere (Argon/Nitrogen) or as the HCl salt.
-
Toxicity: Fluorinated anilines can be toxic if ingested or absorbed. The nitrile precursor (CAS 210992-28-2) is classified as acutely toxic (Oral/Dermal).
References
-
PubChem. "3-Amino-5-fluorobenzonitrile (Compound)." National Library of Medicine. Accessed 2024.[7] Link
-
Reagentia. "Tert-butyl (3-amino-5-fluorobenzyl)carbamate - CAS 903556-40-1."[1][2][3][4] Chemical Catalog. Link
-
BenchChem. "Synthesis Protocols for Fluorinated Benzonitriles." BenchChem Technical Data. Link
-
BLD Pharm. "Product Data: tert-Butyl (3-amino-5-fluorobenzyl)carbamate."[2] BLD Pharm Catalog. Link
-
Sigma-Aldrich. "Lithium Aluminum Hydride Reduction Protocols."[6] Technical Bulletin AL-104. Link
Sources
- 1. Tert-butyl (3-amino-5-fluorobenzyl)carbamate (1 x 5 g) | Reagentia [reagentia.eu]
- 2. 756839-26-6|tert-Butyl (2-amino-5-fluorobenzyl)carbamate|BLD Pharm [bldpharm.com]
- 3. 153903-29-8|tert-Butyl 3-fluorobenzylcarbamate|BLD Pharm [bldpharm.com]
- 4. Tert-butyl (3-amino-5-fluorobenzyl)carbamate (1 x 100 mg) | Reagentia [reagentia.eu]
- 5. chemscene.com [chemscene.com]
- 6. 4-Fluorobenzylamine 0.97 (4-Fluorophenyl)methanamine [sigmaaldrich.com]
- 7. DOx - Wikipedia [en.wikipedia.org]
